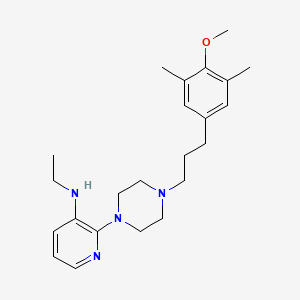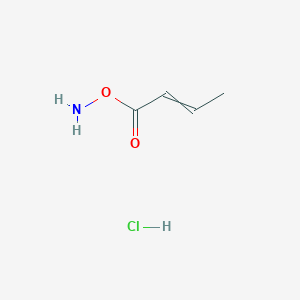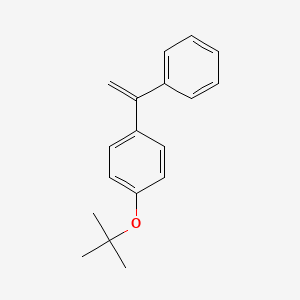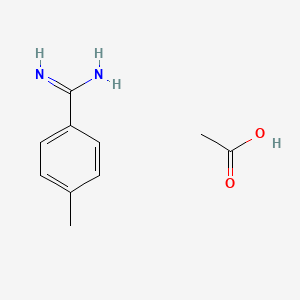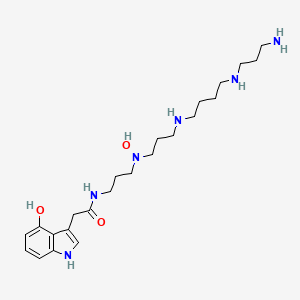
Agelenotoxin 448
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agelenotoxin 448 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its complex structure and its ability to interact with various biological systems, making it a subject of extensive research in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agelenotoxin 448 involves a series of complex chemical reactions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The industrial process also involves rigorous quality control measures to monitor the reaction conditions and the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Agelenotoxin 448 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce oxygen-containing functional groups, while reduction reactions can remove such groups. Substitution reactions can replace specific atoms or groups within the compound, leading to a variety of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Agelenotoxin 448 has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study complex reaction mechanisms and to develop new synthetic methodologies. In biology, it serves as a tool to investigate cellular processes and to identify potential therapeutic targets. In medicine, this compound is explored for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and neurological disorders. Additionally, the compound has industrial applications, including its use in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Agelenotoxin 448 involves its interaction with specific molecular targets within biological systems. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in this process are complex and may include the activation or inhibition of enzymes, the alteration of gene expression, and the modulation of cellular signaling pathways. These interactions ultimately lead to the compound’s observed effects, such as its therapeutic potential in disease treatment.
Vergleich Mit ähnlichen Verbindungen
Agelenotoxin 448 is unique compared to other similar compounds due to its specific structure and the distinct interactions it has with biological systems. Similar compounds include other toxins and bioactive molecules that share some structural features or biological activities. this compound stands out due to its higher potency, selectivity, and the breadth of its applications in various fields of research.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis involves complex chemical reactions, and it undergoes various types of reactions to form different derivatives. The compound’s mechanism of action and its potential in scientific research make it a valuable tool in chemistry, biology, medicine, and industry. Its comparison with similar compounds highlights its uniqueness and the potential for further exploration and development.
Eigenschaften
CAS-Nummer |
128550-00-5 |
|---|---|
Molekularformel |
C23H40N6O3 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
N-[3-[3-[4-(3-aminopropylamino)butylamino]propyl-hydroxyamino]propyl]-2-(4-hydroxy-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C23H40N6O3/c24-9-4-12-25-10-1-2-11-26-13-5-15-29(32)16-6-14-27-22(31)17-19-18-28-20-7-3-8-21(30)23(19)20/h3,7-8,18,25-26,28,30,32H,1-2,4-6,9-17,24H2,(H,27,31) |
InChI-Schlüssel |
FSGGDDPNTYEPDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NCCCN(CCCNCCCCNCCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)
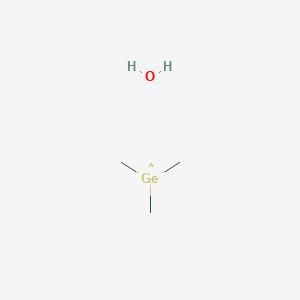
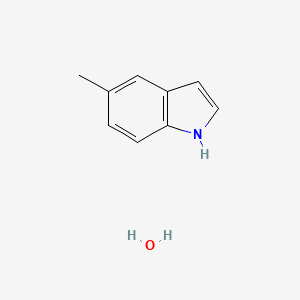
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
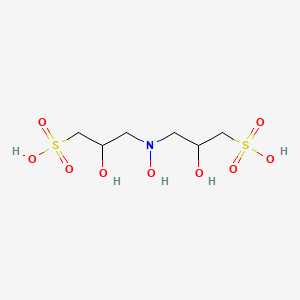

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
